molecular formula C12H19NO B13277798 [3-(Pentylamino)phenyl]methanol

[3-(Pentylamino)phenyl]methanol

Cat. No.: B13277798
M. Wt: 193.28 g/mol
InChI Key: JHCVMGLFVHOLCN-UHFFFAOYSA-N
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Description

[3-(Pentylamino)phenyl]methanol is an organic compound with the molecular formula C12H19NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a pentylamino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Pentylamino)phenyl]methanol typically involves the reaction of 3-nitrobenzaldehyde with pentylamine, followed by reduction. The general steps are as follows:

    Condensation Reaction: 3-nitrobenzaldehyde reacts with pentylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts for the reduction step can also be explored to enhance selectivity and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

[3-(Pentylamino)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of [3-(Pentylamino)phenyl]methanone.

    Reduction: Formation of [3-(Pentylamino)phenyl]methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(Pentylamino)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(Pentylamino)phenyl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Methylamino)phenyl]methanol
  • [3-(Ethylamino)phenyl]methanol
  • [3-(Butylamino)phenyl]methanol

Uniqueness

[3-(Pentylamino)phenyl]methanol is unique due to the length of its pentyl chain, which can influence its hydrophobicity and interaction with biological membranes. This can result in distinct biological activities compared to its shorter or longer chain analogs.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

[3-(pentylamino)phenyl]methanol

InChI

InChI=1S/C12H19NO/c1-2-3-4-8-13-12-7-5-6-11(9-12)10-14/h5-7,9,13-14H,2-4,8,10H2,1H3

InChI Key

JHCVMGLFVHOLCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC(=C1)CO

Origin of Product

United States

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